Elaeokanine C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Elaeokanine C is a citraconoyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

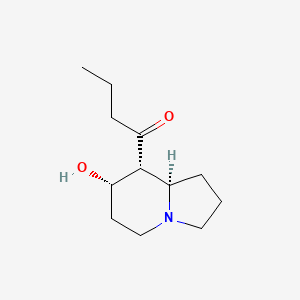

Elaeokanine C is classified as an indolizidine alkaloid, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is C14H15N, and it features multiple stereocenters, contributing to its pharmacological diversity. The compound can undergo various transformations typical of alkaloids, influencing its biological activity through oxidation and reduction reactions .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of certain pathogens, making it a potential candidate for developing new antimicrobial agents. The effectiveness of this compound against specific bacteria highlights its therapeutic promise in treating infections.

Antitumor Effects

Preliminary research indicates that this compound may possess antitumor properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells, although detailed mechanisms of action are still under investigation. The compound's interaction with cellular pathways related to growth and apoptosis positions it as a valuable subject for further cancer research .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes associated with major health conditions. Notably, it has shown potential in inhibiting xanthine oxidase, which is relevant in managing gout and other inflammatory disorders . Additionally, molecular docking studies have revealed its binding affinity to proteins such as AMPK and PPAR-γ, indicating its role in metabolic regulation .

Table 1: Summary of Biological Activities of this compound

Detailed Case Study: Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The research utilized standard cytotoxicity assays to quantify the compound's effectiveness against different cancer types. Results indicated that at higher concentrations, this compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent .

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been assessed through various phytochemical analyses. The compound's absorption and metabolism are crucial for understanding its therapeutic potential. Research indicates that this compound can be effectively absorbed in biological systems, although further studies are needed to fully elucidate its pharmacokinetic profile .

Eigenschaften

CAS-Nummer |

33023-03-9 |

|---|---|

Molekularformel |

C12H21NO2 |

Molekulargewicht |

211.3 g/mol |

IUPAC-Name |

1-[(7S,8R,8aR)-7-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]butan-1-one |

InChI |

InChI=1S/C12H21NO2/c1-2-4-10(14)12-9-5-3-7-13(9)8-6-11(12)15/h9,11-12,15H,2-8H2,1H3/t9-,11+,12+/m1/s1 |

InChI-Schlüssel |

JWTAWEGUCCQPAM-USWWRNFRSA-N |

SMILES |

CCCC(=O)C1C2CCCN2CCC1O |

Isomerische SMILES |

CCCC(=O)[C@@H]1[C@H]2CCCN2CC[C@@H]1O |

Kanonische SMILES |

CCCC(=O)C1C2CCCN2CCC1O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.